molecular formula O7SZn4 B12693762 Tetrazinc trioxide sulphate CAS No. 59766-35-7

Tetrazinc trioxide sulphate

Cat. No.: B12693762
CAS No.: 59766-35-7
M. Wt: 405.6 g/mol
InChI Key: VEVDFHYTLQZUJT-UHFFFAOYSA-L
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Description

Tetrazinc trioxide sulphate (chemical formula: Zn₄O₃(SO₄)) is a hypothetical zinc-based compound combining oxide and sulfate groups. For example, MTA—a calcium silicate-based dental material—shares structural similarities with oxides and sulfates but differs in composition and application . Zinc sulfate derivatives, such as those listed in reagent specifications (e.g., sodium tungstate, sulfonic acid cation-exchange resins), highlight the role of sulfate groups in chemical stability and reactivity .

Properties

CAS No.

59766-35-7

Molecular Formula

O7SZn4

Molecular Weight

405.6 g/mol

IUPAC Name

tetrazinc;oxygen(2-);sulfate

InChI

InChI=1S/H2O4S.3O.4Zn/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);;;;;;;/q;3*-2;4*+2/p-2

InChI Key

VEVDFHYTLQZUJT-UHFFFAOYSA-L

Canonical SMILES

[O-2].[O-2].[O-2].[O-]S(=O)(=O)[O-].[Zn+2].[Zn+2].[Zn+2].[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrazinc trioxide sulphate typically involves the reaction of zinc oxide with sulfuric acid under controlled conditions. The reaction can be represented as: [ 4ZnO + H_2SO_4 \rightarrow Zn_4O_3(SO_4) + H_2O ]

Industrial Production Methods: Industrial production of this compound may involve the use of high-purity zinc oxide and sulfuric acid, with the reaction carried out in a reactor under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Tetrazinc trioxide sulphate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to form lower oxidation state compounds.

    Substitution: It can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.

Common Reagents and Conditions: Common reagents used in these reactions include sulfur trioxide, sulfuric acid, and various reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state zinc compounds, while reduction reactions may yield lower oxidation state zinc compounds .

Scientific Research Applications

Tetrazinc trioxide sulphate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which tetrazinc trioxide sulphate exerts its effects involves its interaction with molecular targets and pathways in biological systems. Zinc ions released from the compound can interact with various enzymes and proteins, influencing their activity and function. This can lead to a range of biological effects, including antimicrobial activity and modulation of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mineral Trioxide Aggregate (MTA)

MTA, a calcium silicate hydrate, is widely used in dentistry for pulp capping and pulpotomies due to its biocompatibility and ability to stimulate tissue repair. In contrast, zinc-based compounds like Tetrazinc trioxide sulphate (if synthesized) may exhibit distinct properties owing to zinc’s antimicrobial activity. Studies comparing MTA with formocresol and bioactive glass demonstrate superior clinical outcomes for MTA in pulp therapy .

Sulfate-Containing Reagents

Reagents such as sodium thiosulfate (Na₂S₂O₃·5H₂O) and sulfathiazole sodium (C₉H₈N₃NaO₂S₂) emphasize sulfate’s versatility in redox reactions and pharmaceutical formulations . This compound’s theoretical structure—combining oxide and sulfate groups—could share reactivity with these reagents, particularly in catalysis or ion-exchange processes.

Trinitrobenzenesulfonic Acid

This sulfonic acid derivative (C₆H₃N₃O₉S) is noted for its incompatibility with oxidizing agents and strong bases, highlighting the sensitivity of sulfonate groups in reactive environments . A zinc trioxide sulfate compound might exhibit similar constraints, requiring careful handling to avoid decomposition.

Q & A

Q. What are the established protocols for synthesizing Tetrazinc trioxide sulphate, and which analytical methods are critical for verifying its purity and structural integrity?

Answer: Synthesis of this compound typically involves controlled precipitation or sol-gel methods using zinc salts and sulfate precursors under specific pH and temperature conditions. Purity verification requires titration for sulfate quantification (e.g., barium sulfate gravimetry) and spectroscopic techniques like UV-Vis or FTIR for functional group analysis. Structural integrity is confirmed via X-ray diffraction (XRD) to identify crystallographic phases and scanning electron microscopy (SEM) for morphology. Standard reagent testing procedures, including colorimetry and titration, should be followed as outlined in pharmacopeial guidelines .

Q. How can researchers optimize experimental conditions to minimize impurities during the synthesis of this compound?

Answer: Impurity control demands rigorous parameter optimization, such as maintaining stoichiometric ratios, adjusting reaction pH (e.g., using sodium hydroxide or sulfuric acid), and controlling heating rates. Analytical-grade reagents (e.g., zinc oxide, sulfuric acid) should be used to reduce contamination. Post-synthesis purification via recrystallization or dialysis can further enhance purity. Method validation through repeated trials and cross-referencing with spectral databases is essential .

Q. What standardized methodologies are recommended for assessing the thermal stability of this compound?

Answer: Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is the gold standard. Researchers should conduct experiments under inert and oxidative atmospheres to evaluate decomposition pathways. Data interpretation must account for baseline drift and moisture interference. Calibration using reference materials (e.g., calcium oxalate) ensures accuracy. Results should be compared with computational models (e.g., density functional theory) to validate thermal behavior .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in spectroscopic data for this compound, particularly when impurities are suspected?

Answer: Contradictions in spectroscopic data (e.g., FTIR peak shifts or XRD phase mismatches) require multi-technique validation. For example, pair Raman spectroscopy with XRD to differentiate polymorphs. Impurity analysis via inductively coupled plasma mass spectrometry (ICP-MS) or high-performance liquid chromatography (HPLC) can identify trace contaminants. Data processing tools like Python’s pandas and Seaborn packages enable statistical outlier detection and visualization, enhancing reproducibility .

Q. What strategies are effective in evaluating the oxidative reactivity of this compound in aqueous environments, and how can experimental variables be controlled?

Answer: Electrochemical methods (e.g., cyclic voltammetry) quantify redox activity under varying pH, ionic strength, and temperature. Control experiments should include inert electrolytes (e.g., potassium nitrate) to isolate sulfate-specific reactions. Advanced characterization via X-ray photoelectron spectroscopy (XPS) identifies surface oxidation states. Statistical tools like factorial design experiments optimize variable control, while machine learning models (e.g., random forests) predict reactivity trends from large datasets .

Q. How can interdisciplinary approaches address gaps in toxicological data for this compound, particularly regarding environmental fate and biological interactions?

Answer: Integrate ecotoxicology assays (e.g., Daphnia magna toxicity tests) with environmental modeling to predict bioaccumulation. Use high-throughput screening (HTS) to assess cellular responses (e.g., oxidative stress via glutathione depletion assays). Collaborate with computational toxicology teams to apply quantitative structure-activity relationship (QSAR) models. Data should comply with FAIR principles (Findable, Accessible, Interoperable, Reusable) for public repositories, as recommended by research data policies .

Q. What methodologies mitigate biases in data interpretation when studying the catalytic properties of this compound?

Answer: Employ double-blind experimental designs to reduce observer bias. Validate catalytic efficiency using standardized protocols (e.g., turnover frequency calculations). Cross-validate results with alternative techniques like BET surface area analysis and transmission electron microscopy (TEM). Open-source platforms like Jupyter Notebooks enhance transparency by documenting data processing steps. Peer review of raw datasets before publication is critical .

Methodological Notes

  • Data Management : Follow ’s guidelines for depositing raw spectra, crystallographic data, and experimental parameters in repositories like Zenodo or Figshare. Use DOI linking for traceability.
  • Conflict Resolution : When conflicting data arise, replicate experiments using independent labs or equipment. Reference frameworks like ’s toxicological data prioritization to address uncertainties systematically.

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